![molecular formula C30H51N5O7 B190966 Unii-7R6CR62kfe CAS No. 2503-26-6](/img/structure/B190966.png)
Unii-7R6CR62kfe
Overview
Description
Scientific Research Applications
Destruxin B: A Comprehensive Analysis of Scientific Research Applications
Cancer Research Targeting Hepatocellular Carcinoma: Destruxin B has been shown to suppress the growth of hepatocellular carcinoma cells and induce apoptosis. This is achieved by inhibiting the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival .
Gastrointestinal Health Combating Helicobacter pylori: Research indicates that Destruxin B can suppress Helicobacter pylori VacA-induced vacuolization in gastric epithelial cells. It achieves this by inhibiting the activity of vacuolar-type ATPase (V-ATPase), which is essential for cellular vacuolization .
Anti-Tumorigenic Properties Drug-Resistant Colon Cancer: Destruxin B has been evaluated for its anti-tumorigenic properties, particularly against drug-resistant colon cancer. It appears to affect tumorigenesis and stemness through the upregulation of miR-214 and downregulation of the mTOR/β-Catenin pathway .
Apoptosis Induction Caspase Activation: The compound has been tested for its ability to induce apoptosis in cancer cells by activating caspases -2, -3, and -9, which are enzymes that play a key role in programmed cell death .
5. Synthetic Studies: Macrolactonization and Combinatorial Synthesis Synthetic studies of Destruxin B involve Shiina’s macrolactonization as a key reaction, and combinatorial synthesis techniques have been used to create various analogs of the compound for further biological evaluation .
Biological Evaluation Destruxin Library: A combinatorial library based on the structure of destruxins has been prepared, allowing for the biological evaluation of a wide range of analogs to determine their potential applications in various fields .
properties
IUPAC Name |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)/t19-,20-,21-,22+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHVMBELHWUIF-VTSYCQLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-7R6CR62kfe | |
CAS RN |
2503-26-6 | |
Record name | Destruxin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESTRUXIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6CR62KFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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